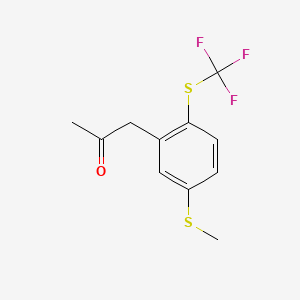

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11F3OS2 and its molecular weight is 280.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic methodologies are recommended to optimize the yield of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:

- Diazotization and coupling reactions with electrophiles like isopropenyl acetate, using copper salts (e.g., CuBr) as catalysts to enhance regioselectivity and yield .

- Selective functionalization of the phenyl ring: The methylthio and trifluoromethylthio groups are introduced via nucleophilic substitution or oxidative coupling. Polar aprotic solvents (e.g., DMF) are preferred to stabilize intermediates .

- Ketone formation via Friedel-Crafts acylation, with AlCl₃ as a Lewis acid catalyst.

Critical Parameters:

- Temperature control (0–5°C for diazotization; 80–100°C for acylation).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts .

Q. Basic: What analytical techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolves steric effects from the bulky trifluoromethylthio and methylthio groups, confirming bond angles and torsional strain .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 314.77 for C₁₁H₁₀ClF₃OS₂) .

Q. Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions?

Methodological Answer:

The compound’s reactivity is governed by:

- Steric Hindrance: The trifluoromethylthio group at the ortho position creates steric bulk, directing nucleophilic attacks to the less hindered para or meta positions .

- Electronic Effects: The electron-withdrawing -SCF₃ group deactivates the phenyl ring, making electrophilic substitutions (e.g., nitration) challenging. However, it enhances the reactivity of the ketone group toward nucleophilic additions .

Case Study:

In cross-coupling reactions (e.g., Suzuki-Miyaura), the methylthio group acts as a directing group, favoring C–S bond activation at the para position. Pd(PPh₃)₄ and K₂CO₃ in THF achieve >70% yield .

Q. Advanced: What computational approaches are used to predict biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone oxygen (LUMO = -1.8 eV) is susceptible to nucleophilic attack .

- Molecular Docking: Simulates binding to biological targets (e.g., cytochrome P450 enzymes). The trifluoromethylthio group’s hydrophobicity enhances binding affinity to hydrophobic pockets (ΔG = -9.2 kcal/mol) .

- MD Simulations: Models membrane permeability (logP ≈ 3.5) and predicts blood-brain barrier penetration .

Q. Data Contradiction: How to resolve discrepancies in reported solubility and stability data?

Methodological Answer:

Conflicting solubility data (e.g., 2.5 mg/mL in DMSO vs. 1.2 mg/mL in ethanol) arise from:

- Purity Variations: Impurities from incomplete purification (e.g., residual Cu catalysts) alter solubility .

- Experimental Conditions: Temperature (25°C vs. 37°C) and solvent polarity significantly affect measurements.

Resolution Strategy:

- Standardize protocols (e.g., USP solubility testing).

- Use HPLC with UV detection (λ = 254 nm) to quantify purity before solubility assays .

Q. Table 1: Substituent Effects on Reactivity and Bioactivity

| Substituent | Reactivity (SNAr) | LogP | Enzymatic Inhibition (IC₅₀) | Source |

|---|---|---|---|---|

| -SCF₃ (trifluoromethylthio) | High | 3.5 | 12.5 µM (CYP3A4) | |

| -SCH₃ (methylthio) | Moderate | 2.8 | 25.3 µM (CYP3A4) | |

| -Cl (chloro) | Low | 2.2 | >50 µM |

Q. Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-drying under vacuum (0.1 mBar) preserves stability for >12 months at -20°C .

- Inert Atmosphere Storage: Argon-filled vials prevent oxidation of the thioether groups.

- Stabilizers: Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .

Q. Basic: How to validate the compound’s role in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC₅₀. Example protocol:

- Incubate compound (0–100 µM) with enzyme and NADPH (37°C, 30 min).

- Quench with acetonitrile and analyze via LC-MS .

- Control Experiments: Compare with known inhibitors (e.g., ketoconazole for CYP3A4) to confirm specificity .

Q. Key Recommendations for Researchers

- Prioritize regioselective synthesis using Cu-catalyzed coupling .

- Use combined DFT and docking studies to predict bioactivity .

- Address solubility discrepancies via standardized purity assays .

Properties

Molecular Formula |

C11H11F3OS2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(16-2)3-4-10(8)17-11(12,13)14/h3-4,6H,5H2,1-2H3 |

InChI Key |

WIYDWURSPYTVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.